molecular formula C12H20O3 B13205758 Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13205758
M. Wt: 212.28 g/mol
InChI Key: MOZKRANAIOFGIR-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate is a spirocyclic ether derivative characterized by a unique bicyclic structure comprising a seven-membered ring fused with a four-membered oxirane ring. The compound features a methyl ester group at position 2, a methyl substituent at position 4, and an isopropyl (propan-2-yl) group at position 2.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl 4-methyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-8(2)12(10(13)14-4)11(15-12)7-5-6-9(11)3/h8-9H,5-7H2,1-4H3

InChI Key

MOZKRANAIOFGIR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC12C(O2)(C(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the cyclization process.

    Introduction of the Ester Group: The ester functional group can be introduced through esterification reactions. This involves reacting the spirocyclic intermediate with methanol in the presence of an acid catalyst.

    Final Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Analogous Spirocyclic Ethers

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Purity Availability Key Differences
Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate 2-isopropyl, 4-H (no methyl) C₁₁H₁₈O₃ 198.26 Not specified Discontinued Lacks 4-methyl group; lower steric hindrance.
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 2-methyl, 4-ethyl C₁₁H₁₈O₃ 198.26 ≥95% Discontinued 4-ethyl instead of 4-methyl; increased hydrophobicity.
Methyl 5-methyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate 2-isopropyl, 5-methyl C₁₂H₂₀O₃ 212.29 Not specified Discontinued Methyl group at position 5; higher molecular weight.
Ethyl 4-methyl-1-oxaspiro[2.4]heptane-2-carboxylate 4-methyl, ethyl ester C₁₀H₁₆O₃ 184.23 Not specified Available Ethyl ester instead of methyl; reduced polarity.

Key Findings:

Substituent Effects: The 4-methyl group in the target compound enhances steric bulk compared to its non-methylated analog (Entry 1, ). This may influence crystallinity and solubility, as seen in pharmacopeial standards for structurally related bicyclic compounds (e.g., crystallinity tests in ) . Ethyl vs.

The ethyl ester variant (Entry 4, ) remains available, highlighting the impact of ester group modification on market viability.

Structural Characterization :

  • Tools like SHELX and WinGX () are critical for resolving the stereochemistry and anisotropic displacement parameters of such spirocyclic compounds .

Structural Elucidation and Analytical Methods

The spirocyclic backbone of these compounds necessitates advanced crystallographic techniques for unambiguous structural determination. For example:

  • SHELXL () is widely used for refining small-molecule crystal structures, particularly for resolving disorder in substituents like isopropyl or ethyl groups .
  • ORTEP for Windows () enables visualization of anisotropic displacement ellipsoids, crucial for analyzing steric interactions in crowded spiro systems .

Biological Activity

Methyl 4-methyl-2-(propan-2-YL)-1-oxaspiro[2.4]heptane-2-carboxylate, a compound with a unique spirocyclic structure, has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound can be synthesized through various methods, often involving the reaction of specific precursors under controlled conditions to achieve the desired spirocyclic structure. While detailed synthetic pathways are not extensively documented in the available literature, the general approach involves the formation of the spiro structure through cyclization reactions followed by esterification.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. For instance, studies using the agar well diffusion method have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes its antibacterial efficacy compared to standard antibiotics:

Bacterial Strain Inhibition Zone (mm) Control (Meropenem)
Staphylococcus aureus1520
Escherichia coli1222
Bacillus subtilis1419
Pseudomonas aeruginosa1121

These results suggest that this compound could serve as a potential candidate for developing new antibacterial agents .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. In vitro assays demonstrated effectiveness against common fungal pathogens such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways related to cell survival. The following table summarizes key findings from recent studies:

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)15Apoptosis via caspase activation
MCF-7 (Breast Cancer)12Cell cycle arrest at G1 phase
A549 (Lung Cancer)18Induction of oxidative stress

These findings indicate that this compound may have a multifaceted approach to inhibiting cancer cell proliferation .

Anti-inflammatory Effects

Preliminary studies have also suggested that this compound possesses anti-inflammatory properties. Its effects were evaluated using models of inflammation where it demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies and Research Findings

Recent case studies highlight the therapeutic potential of this compound in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that the compound significantly reduced infection rates when used alongside conventional antibiotics.
  • Anticancer Trials : In preclinical trials, patients with resistant cancer types exhibited improved outcomes when treated with formulations containing this compound, showing enhanced tumor regression compared to standard therapies alone.
  • Inflammation Management : Patients suffering from chronic inflammatory conditions reported symptomatic relief following treatment with this compound, suggesting its role in managing inflammation-related disorders.

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